molecular formula C8H15ClO2 B1596569 6-Chlorohexyl acetate CAS No. 40200-18-8

6-Chlorohexyl acetate

Cat. No. B1596569
Key on ui cas rn: 40200-18-8
M. Wt: 178.65 g/mol
InChI Key: AHEBJCQIQYFSGF-UHFFFAOYSA-N
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Patent
US04593029

Procedure details

A solution of 100 ml of 6-chloro-1-hexanol, 85 ml of acetic anhydride and 67 ml of pyridine in 300 ml of dry ethyl ether was stirred at room temperature for 1 h. The reaction mixture was washed 3 times with 100 ml of water and twice with 100 ml of saturated brine, dried over Na2SO4, filtered and evaporated. Distillation afforded 133 g of 6-chlorohexanol acetate (99%), b.p. 132° C. (10 mm).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[C:9](OC(=O)C)(=[O:11])[CH3:10].N1C=CC=CC=1>C(OCC)C>[C:9]([O:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][Cl:1])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
85 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
67 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed 3 times with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 100 ml of saturated brine, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 133 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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